1-Bromo-6-nitroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolines, a class of compounds to which 1-Bromo-6-nitroisoquinoline belongs, has seen significant advancements . Techniques such as microwave synthesis, use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) have been employed .Molecular Structure Analysis

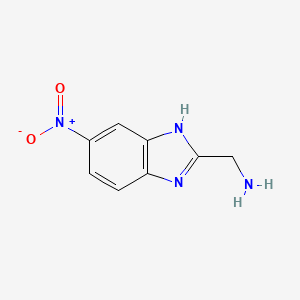

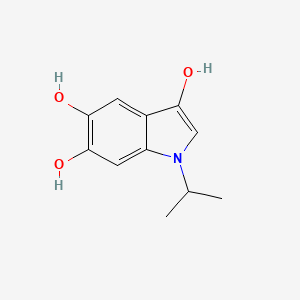

The molecular structure of 1-Bromo-6-nitroisoquinoline is characterized by the presence of a bromine atom and a nitro group attached to an isoquinoline ring. The molecular weight of this compound is 253.055.Chemical Reactions Analysis

Quinolines and isoquinolines, which include 1-Bromo-6-nitroisoquinoline, are fusion products of a benzene ring and a pyridine nucleus . They are obtained from coal tar and are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .Physical And Chemical Properties Analysis

1-Bromo-6-nitroisoquinoline is a powder at room temperature . Its molecular weight is 253.055.科学的研究の応用

Imaging and Diagnostic Studies

1-Bromo-6-nitroisoquinoline and its derivatives have been extensively utilized in imaging and diagnostic applications, particularly involving the serotonin transporter in the brain. Lundkvist et al. (1999) characterized a bromine-76-labeled analogue, 5-bromo-6-nitroquipazine, as a potential radioligand for Positron Emission Tomography (PET) imaging of the serotonin transporter. The study highlighted its rapid brain penetration, consistent regional distribution with serotonin transporters, and specific binding inhibited by citalopram, indicating its potential for PET imaging of the serotonin transporter (Lundkvist et al., 1999). Similarly, Jagust et al. (1993) demonstrated the suitability of 5-iodo-6-nitroquipazine, a compound closely related to 1-Bromo-6-nitroisoquinoline, as a SPECT imaging agent of serotonin reuptake sites in non-human primates, emphasizing its potential in mapping serotonin reuptake sites in the brain (Jagust et al., 1993).

Pharmacological Characterization

The derivatives of 1-Bromo-6-nitroisoquinoline, such as 6-Bromo-3'-nitroflavone, have been pharmacologically characterized for their affinity and selectivity towards receptors. Wolfman et al. (1998) studied 6-Bromo-3'-nitroflavone for its affinity towards benzodiazepine receptors, noting its potent anxiolytic-like effects and absence of myorelaxant effects, distinguishing it from traditional benzodiazepines (Wolfman et al., 1998).

Cancer Research

In the domain of cancer research, 1-Bromo-6-nitroisoquinoline derivatives have been explored for their therapeutic potentials. A study by Mukherjee et al. (2013) evaluated a novel derivative, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, for its antitumor efficacy against murine tumors, demonstrating significant tumor regression effects and low toxicity, positioning it as a potential candidate for further drug development (Mukherjee et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-6-nitroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIOYVYPKSMYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-6-nitroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)